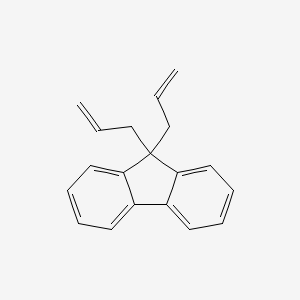

9,9-Diallylfluorene

描述

Contextualization of Fluorene (B118485) Derivatives in Contemporary Chemical Sciences

Fluorene derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest across organic synthesis, materials chemistry, and pharmaceutical fields. marketresearchintellect.comresearchgate.netresearchgate.net The fluorene molecular structure is characterized by a rigid, planar biphenyl (B1667301) system, which is crucial for its unique photoelectric, physical, and chemical properties. researchgate.netresearchgate.net A key feature of the fluorene moiety is the C-9 position, which is easily functionalized due to the acidity of its benzylic protons. asianpubs.org This allows for the introduction of various substituents, enabling the precise tuning of the molecule's characteristics, such as solubility and stability. marketresearchintellect.comasianpubs.org

This synthetic versatility has established fluorene-based compounds as major components in the development of high-performance organic materials. marketresearchintellect.com They are integral to organic electronics, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) where their structural and electronic properties lead to improved efficiency. marketresearchintellect.com The ability to modify the fluorene core at multiple reactive sites facilitates the creation of complex intermediates, functionalized polymers, and macrocycles, making it a popular building block for advanced materials. researchgate.netresearchgate.net

Significance of Diallyl Moieties in Organic Synthesis and Polymer Design

Diallyl moieties, which consist of two allyl groups (CH₂=CH-CH₂–), are highly valuable functional groups in organic synthesis and polymer science. ontosight.ai The presence of reactive double bonds in the allyl groups makes them prime candidates for a variety of polymerization reactions. ontosight.aiwikipedia.org This functionality is key to producing cross-linked polymers with unique and desirable mechanical and thermal properties. ontosight.ai

The versatility of the diallyl group allows for its participation in several important polymerization techniques. These include cyclopolymerization, where the two allyl groups on a single monomer react to form cyclic structures within the polymer backbone, and acyclic diene metathesis (ADMET) polymerization, a step-growth process that yields well-defined, defect-free polymers. taylorandfrancis.comresearchgate.netcambridge.org The reactivity of allyl groups also lends itself to thiol-ene reactions and other crosslinking chemistries, providing a method to create robust polymer networks. wikipedia.orgrsc.orgthermofisher.com The ability to control the polymerization of diallyl-containing monomers has led to the synthesis of advanced materials with tailored properties for a wide range of applications. researchgate.net

Overview of Key Research Trajectories for 9,9-Diallylfluorene

This compound stands at the intersection of fluorene chemistry and diallyl functionality, making it a monomer of significant research interest. Its synthesis is straightforward, typically achieved through the alkylation of fluorene at the C-9 position using allyl bromide in the presence of a base. asianpubs.org

Key research trajectories for this compound focus on its utility in polymerization and materials synthesis:

Polymerization: The compound serves as a key monomer in several advanced polymerization methods. It is used in Acyclic Diene Metathesis (ADMET) to produce poly(fluorene vinylene)s (PFVs), which are important conjugated polymers. scirp.orgmdpi.com It also undergoes cyclopolymerization promoted by nickel or zirconocene (B1252598) catalysts to create polymers containing five- and six-membered rings. researchgate.netresearchgate.netacs.org Furthermore, its derivative, 2,7-dibromo-9,9-diallylfluorene, is a crucial reactant in Suzuki coupling reactions for synthesizing crosslinkable fluorene-based copolymers. patsnap.com

Materials for Optoelectronics: Polymers derived from this compound, such as poly(this compound) (PAF), exhibit interesting photoluminescent properties. PAF, for instance, shows blue fluorescence in solution and solid-state films but emits green light when used as the emitter in an OLED device, a phenomenon attributed to inter-chain aggregation. ingentaconnect.compku.edu.cn

Crosslinkable Materials: The two allyl groups on the fluorene core provide reactive sites for creating crosslinked polymer networks. This allows for the development of robust materials with enhanced thermal stability and solvent resistance, which is particularly useful in the fabrication of multi-layered electronic devices. patsnap.com

Synthetic Intermediates: Beyond polymerization, this compound is a valuable intermediate in organic synthesis. It can undergo ring-closing metathesis (RCM) to form unique spiro compounds, such as spiro[3-cyclopentene-1,9'-[9H]fluorene]. utc.edu It is also a precursor for creating other functionalized fluorene derivatives, like dimethyl fluorene-9,9-diacetate, through oxidation and esterification of the allyl groups. asianpubs.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₁₈ | Calculated |

| Molar Mass | 246.35 g/mol | Calculated |

| Physical State | Yellow Liquid | utc.edu |

| Synthesis Method | Alkylation of fluorene with allyl bromide/KOH/KI in DMSO | asianpubs.org |

| Yield | 90% | asianpubs.org |

Research into the polymerization of this compound and its derivatives has yielded a variety of polymers with distinct properties. The following table highlights results from different polymerization methods.

| Polymerization Method | Monomer(s) | Catalyst/Initiator | Resulting Polymer | Key Findings | Source |

|---|---|---|---|---|---|

| Polymerization | Allyl substituted 2,7-dibromofluorene | NiCl₂ | Poly(this compound) (PAF) | Blue fluorescence in solution (403 nm), green emission in OLED (532 nm) due to inter-chain aggregation. | ingentaconnect.com |

| Cyclopolymerization | This compound | Zirconocenes/MAO | Poly(this compound) with spiro-type structure | Catalyst type (e.g., rac-Et(Ind)₂ZrCl₂) influences polymer structure. | kaist.ac.kr |

| ADMET | 9,9-dialkyl-2,7-divinyl-fluorene | Ruthenium catalysts (e.g., Grubbs catalysts) | Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) | Produces defect-free, all-trans high molecular weight polymers. | scirp.orgmdpi.com |

| Suzuki Coupling | 2,7-dibromo-9,9-diallylfluorene and a diboronic ester of fluorene | Pd(OAc)₂ | Crosslinkable fluorene copolymer | The allyl groups allow for subsequent crosslinking of the polymer film. | patsnap.com |

| Ring-Closing Metathesis (RCM) | This compound | Grubbs catalyst (2nd Gen) | spiro[3-cyclopentene-1,9'-[9H]fluorene] | Demonstrates use as a precursor for spiro compounds. | utc.edu |

The optical properties of polymers derived from fluorene monomers are critical for their application in electronic devices.

| Polymer | State | Absorption λmax (nm) | Emission λmax (nm) | Color | Source |

|---|---|---|---|---|---|

| Poly(this compound) (PAF) | Solution (THF) | - | 403 | Deep Blue | ingentaconnect.com |

| Poly(this compound) (PAF) | Solid Film | - | 456 | Blue | ingentaconnect.com |

| Poly(this compound) (PAF) | OLED Device | - | 532 | Green | ingentaconnect.com |

| Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) | Solution (THF) | 414 | 453 (shoulder at 488) | Greenish | thaiscience.info |

| Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) | Powder | - | 505 (shoulder at 535) | Greenish | thaiscience.info |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9,9-bis(prop-2-enyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3-12H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIHFQGZMRVBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9,9 Diallylfluorene

Alkylation Strategies at the Fluorene (B118485) C9 Position

The introduction of allyl groups at the C9 position of fluorene is a critical transformation for producing 9,9-diallylfluorene. This is typically accomplished through alkylation reactions, which can be broadly categorized into base-mediated protocols and organometallic approaches.

Base-Mediated Alkylation Protocols

A prevalent and effective method for the synthesis of this compound involves the use of a strong base to deprotonate the C9 position of fluorene, generating a carbanion that subsequently reacts with an allyl halide. asianpubs.org A common system employs potassium hydroxide (B78521) (KOH) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent, often with the addition of potassium iodide (KI) to facilitate the reaction. asianpubs.org

In a typical procedure, fluorene is dissolved in DMSO, and pulverized KOH is added to form the fluorenide anion, indicated by a distinct color change to a deep orange-brown. asianpubs.org The subsequent addition of allyl bromide leads to the dialkylation at the C9 position, yielding this compound. This method has been reported to produce the desired compound in excellent yields, around 90%. asianpubs.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). asianpubs.org

Phase transfer catalysts, such as tetrabutylammonium (B224687) iodide, can also be employed in biphasic reaction conditions, for instance, with aqueous sodium hydroxide, to facilitate the alkylation of fluorene derivatives with various alkyl bromides, including allyl bromide. researchgate.net

Table 1: Representative Base-Mediated Synthesis of this compound

| Reagents | Solvent | Conditions | Yield | Reference |

| Fluorene, Allyl bromide, KOH, KI | DMSO | 10-20°C, ~2 hours | 90% | asianpubs.org |

| 2,7-Dibromofluorene, Allyl bromide, NaOH, Tetrabutylammonium iodide | Water/Organic | 100-110°C, 5 hours | High | researchgate.net |

Organometallic Approaches

Organometallic intermediates, specifically potassium fluorenide, serve as powerful nucleophiles for the synthesis of 9,9-disubstituted fluorenes, including this compound. cdnsciencepub.com These intermediates are typically generated by reacting fluorene with potassium metal in an appropriate solvent like dioxane. cdnsciencepub.com

The resulting 9-fluorenylpotassium can then react with an alkylating agent such as allyl chloride to yield the desired this compound. cdnsciencepub.com This method allows for a controlled, stepwise introduction of substituents if desired, although the synthesis of this compound proceeds directly from the reaction with an excess of the allyl halide. The formation of 9,9-fluorenyldipotassium is also possible and serves as a precursor for disubstituted fluorenes. cdnsciencepub.com

Another organometallic approach involves the use of potassium tert-butoxide (KOtBu) to generate the fluorenide anion in a solvent like tetrahydrofuran (B95107) (THF). caltech.edu This is followed by the addition of allyl bromide to complete the alkylation. caltech.edu

Precursor Synthesis and Purification Techniques

The primary precursor for the synthesis of this compound is fluorene itself, which is a commercially available and relatively low-cost starting material. asianpubs.org The other key reagent is an allyl halide, most commonly allyl bromide. asianpubs.org

Following the synthesis, purification of the crude this compound is essential to obtain a product of high purity, which is crucial for its subsequent applications, particularly in polymer synthesis and optoelectronic devices. ingentaconnect.comresearchgate.net A standard and effective method for purification is flash column chromatography. asianpubs.org

The crude product, typically a viscous oil, is subjected to chromatography on silica (B1680970) gel. asianpubs.orgamazonaws.com A non-polar eluent, such as 100% petroleum ether or hexanes, is commonly used to isolate the this compound. asianpubs.orgamazonaws.com The purity of the final product can be assessed using various analytical techniques, including:

Thin-Layer Chromatography (TLC): To monitor the reaction and the purity of the fractions from column chromatography. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. asianpubs.orgamazonaws.com

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product. asianpubs.org

Green Chemistry Considerations in this compound Synthesis

While traditional methods for synthesizing this compound are effective, they often involve the use of hazardous solvents and stoichiometric reagents, which raises environmental concerns. epa.gov The principles of green chemistry aim to address these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

In the context of this compound synthesis, several aspects can be considered from a green chemistry perspective:

Atom Economy: Alkylation reactions, in principle, can have good atom economy if all the atoms from the reactants are incorporated into the final product. However, the use of stoichiometric bases generates salt byproducts. epa.gov

Use of Catalysis: The development of catalytic methods for the C-H alkylation of fluorene presents a greener alternative. vulcanchem.comrsc.org For instance, copper-catalyzed C-H alkylation using alcohols as alkylating agents via a "borrowing hydrogen" methodology is an atom-economical approach that reduces waste. vulcanchem.comrsc.org While not explicitly detailed for diallylation, this strategy points towards more sustainable synthetic routes.

Safer Solvents and Reaction Conditions: Research into using less hazardous solvents is a key aspect of green chemistry. epa.gov A reported method for the alkylation of fluorene utilizes water as the solvent, which is a significant improvement over volatile organic solvents like DMSO and THF. researchgate.net This approach also helps in preventing the formation of undesired byproducts. researchgate.net

The move towards catalytic and aqueous-based synthetic methods for fluorene derivatives aligns with the goals of green chemistry, aiming for more sustainable and environmentally benign chemical manufacturing. researchgate.netepa.gov

Advanced Organic Transformations Involving 9,9 Diallylfluorene

Metallation Chemistry and Cyclometallation Reactions

The allyl groups of 9,9-diallylfluorene are also reactive toward various transition metal complexes, leading to metallation and the formation of metallacyclic compounds. These reactions are distinct from olefin metathesis and provide access to a different class of organometallic derivatives.

The reaction of this compound with low-valent Group 4 transition metal complexes, particularly those of zirconium and titanium, has been investigated. rsc.orgrsc.orglibretexts.org When this compound is treated with zirconocene (B1252598) sources, such as those derived from zirconocene dichloride, a cyclometallation reaction occurs to form a zirconacyclopentane derivative. rsc.orgcornell.eduwikipedia.org

A key finding in these studies is the high degree of diastereoselectivity. rsc.orgrsc.org The metallation of this compound with zirconocene complexes results in the immediate and exclusive formation of the trans diastereomer of the resulting zirconacycle. rsc.orgrsc.orgresearchgate.net This outcome is notably different from the metallation of more flexible α,ω-dienes like 1,6-heptadiene (B165252) or 1,7-octadiene, which typically yield an initial kinetic mixture of both cis and trans diastereomers that slowly isomerizes to the thermodynamically favored trans form. rsc.orgrsc.org The rigidity of the fluorenyl backbone in this compound is believed to enforce this high kinetic selectivity for the trans product. rsc.org Similar studies have also been conducted with ansa-titanocene dinitrogen complexes, exploring both kinetic and thermodynamic selectivities in the cyclometallation of various dienes, including this compound. rsc.orgrsc.orgwikipedia.org

| Diene Substrate | Metal Reagent | Kinetic Product(s) | Thermodynamic Product | Source(s) |

| 1,6-Heptadiene | (η⁹-C₉H₅-1,3-Pr₂)(η⁵-C₉H₅-1,3-ⁱPr₂)Zr | cis and trans (equimolar) | trans | rsc.org |

| 1,7-Octadiene | (η⁹-C₉H₅-1,3-Pr₂)(η⁵-C₉H₅-1,3-ⁱPr₂)Zr | cis and trans (equimolar) | trans | rsc.org |

| This compound | (η⁹-C₉H₅-1,3-Pr₂)(η⁵-C₉H₅-1,3-ⁱPr₂)Zr | trans (exclusive) | trans | rsc.org, rsc.org |

Functionalization of Metallacycles derived from this compound

The metallacyclopentanes formed from this compound are not merely reaction intermediates but are also valuable synthons for further chemical modifications. These metallacycles can undergo a range of reactions to introduce new functional groups.

One key reaction is transmetalation. For example, zirconacyclopentanes can react with dialkylmagnesium reagents. researchgate.net This process involves the transfer of the organic fragment from zirconium to magnesium, resulting in the formation of bis(magnesiomethyl)-substituted carbocycles. researchgate.net These organomagnesium compounds can then be used in subsequent reactions.

Furthermore, these metallacycles can serve as precursors for catalytic processes. They have been shown to act as catalyst precursors for the catalytic cyclomagnesiation of other dienes, such as 1,7-octadiene. researchgate.net

Table 2: Functionalization Reactions of Metallacycles from this compound

| Metallacycle Type | Reagent | Product Type |

| Zirconacyclopentane | Dialkylmagnesium | Bis(magnesiomethyl)-substituted carbocycle |

| Zirconacyclopentane | (as catalyst precursor) | Cyclomagnesiation products from other dienes |

Oxidative Cleavage and Derivatization of Allyl Groups

The allyl groups of this compound are susceptible to oxidative cleavage, a powerful transformation that can convert the terminal alkenes into other functional groups, most commonly aldehydes or carboxylic acids. While specific studies on this compound are not detailed in the provided search results, established methods for the oxidative cleavage of olefins are applicable.

A common method for this transformation is ozonolysis, where ozone (O₃) reacts with the double bonds to form an ozonide intermediate, which is then worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield aldehydes or carboxylic acids, respectively. Another approach involves the use of an oxoammonium salt, which can mediate the oxidative cleavage of allyl groups to furnish α,β-unsaturated aldehydes and ketones. nih.govrsc.org

Table 3: Potential Products from Oxidative Cleavage of Allyl Groups

| Reagent/Method | Functional Group Formed |

| O₃ then Me₂S | Aldehyde (-CHO) |

| O₃ then H₂O₂ | Carboxylic Acid (-COOH) |

| Oxoammonium Salt | Aldehyde (-CHO) |

| RuO₂, NaIO₄ | Ketone/Carboxylic Acid |

Radical-Mediated Transformations and Functionalization

Radical-mediated reactions offer a complementary approach to functionalize the allyl groups of this compound. rsc.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov The terminal double bonds of the allyl groups are excellent radical acceptors.

A variety of radical transformations can be envisioned for this compound. mdpi.com For example, in a thiol-ene reaction, a thiol can add across the double bonds in the presence of a radical initiator, leading to the formation of thioethers. Similarly, atom transfer radical addition (ATRA) could be used to add alkyl or perfluoroalkyl groups across the double bonds. Recent advances have focused on using reagents like tert-butyl hydroperoxide (TBHP) not just as an initiator but also as a source of various radical species for the difunctionalization of alkenes. rsc.org These methods provide pathways for peroxidation, carbonylation, epoxidation, and hydroxylation of olefins through radical mechanisms. rsc.org

Furthermore, radical-mediated strategies allow for the difunctionalization of alkenes where a carbon-centered radical adds to the double bond, and the resulting radical intermediate is trapped to form a new product. nih.gov Such processes could be used to introduce diverse functional groups onto the side chains of the this compound core.

Table 4: Examples of Radical-Mediated Functionalization of Alkenes

| Reaction Type | Reagents | Functionalization Achieved |

| Thiol-ene Reaction | R-SH, Radical Initiator | Thioether formation |

| ATRA | R-X (e.g., CBr₄), Catalyst/Initiator | Addition of R and X across the double bond |

| Hydroalkylation | Diazo compounds, Photocatalyst/Iron catalyst, Thiol | Addition of an alkyl group and a hydrogen atom |

| Peroxidation | TBHP, Catalyst | Introduction of a peroxy group |

| Silver-Mediated | Alkylsilanes, Silver salts, Oxidants | Conversion of C-Si bond to C-O, C-S, or C-N bonds. rsc.org |

Polymerization Chemistry of 9,9 Diallylfluorene

Cyclopolymerization Mechanisms and Control

The cyclopolymerization of 9,9-diallylfluorene is a sophisticated process where the mechanism and control are dictated by the catalytic system employed. Late transition metal complexes, especially those of nickel and palladium, have proven effective in catalyzing this reaction. researchgate.net The reaction pathway involves the coordination of the catalyst to one of the allyl groups of the monomer, followed by an intramolecular cyclization to form a metallacyclic intermediate. Subsequent insertion of another monomer unit propagates the polymer chain. The regioselectivity of the initial insertion and the stereochemistry of the cyclization step are key factors that can be controlled to tailor the final polymer architecture.

Nickel-Catalyzed Cyclopolymerization of this compound

Nickel-based catalysts, particularly those featuring α-diimine ligands, have been extensively studied for the cyclopolymerization of this compound. researchgate.netacs.org These catalysts, when activated by a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), effectively promote the polymerization process, yielding high molecular weight polymers. researchgate.net The nature of the nickel catalyst and the reaction conditions significantly influence the structure of the resulting poly(this compound). researchgate.netkaist.ac.kr

The nickel-catalyzed cyclopolymerization of this compound leads to the formation of poly(this compound) (PAF), a polymer characterized by a backbone containing cyclic repeating units. researchgate.net The polymerization proceeds via a coordination-insertion mechanism, where the nickel catalyst facilitates the intramolecular cyclization of the diallyl monomer before or after the intermolecular chain propagation. The resulting polymer structure is directly influenced by the specific nickel complex used. For instance, certain nickel(II) α-diimine complexes activated with MMAO have been shown to produce PAF with distinct microstructures. researchgate.net

A key aspect of the nickel-catalyzed cyclopolymerization of this compound is the ability to control the size of the rings formed within the polymer chain. The reaction can be steered to selectively produce polymers containing either six-membered or five-membered rings. researchgate.net This selectivity is primarily governed by the insertion mode of the vinyl group of the monomer into the nickel-carbon bond of the growing polymer chain. researchgate.net

A 1,2-insertion of the vinyl group leads to the formation of a six-membered ring, specifically a cis-1,3-cyclohexanediyl unit. researchgate.net In contrast, a 2,1-insertion results in the formation of a five-membered ring, a trans-1,2-cyclopentanediyl unit. researchgate.net The choice of the nickel catalyst's ligand structure is instrumental in dictating which insertion pathway is favored. researchgate.net For example, a nickel complex with a specific diimine ligand might exclusively yield polymers with cis-fused six-membered rings, while a different ligand structure can lead to polymers containing only trans-fused five-membered rings. researchgate.net Some catalyst systems can even produce polymers with a mixture of both ring sizes. researchgate.net

Table 1: Influence of Nickel Catalyst on Ring Formation in Poly(this compound)

| Catalyst System | Predominant Ring Structure | Reference |

|---|---|---|

| Ni complex with specific diimine ligand/MMAO | cis-1,3-cyclohexanediyl (six-membered) | researchgate.net |

| Ni complex with 2,6-dicyclohexylphenyl group/MMAO | trans-1,2-cyclopentanediyl (five-membered) | researchgate.net |

| Catalyst 3/MMAO | Mixture of cis-1,3-cyclohexanediyl and trans-1,2-cyclopentanediyl | researchgate.net |

The structure of the nickel catalyst, particularly the nature of the ligands coordinated to the metal center, has a profound impact on the cyclopolymerization of this compound. The steric and electronic properties of the ligands can influence catalyst activity, polymer molecular weight, and, most importantly, the stereochemistry of the polymerization. researchgate.netacs.org

For instance, α-diimine ligands with bulky substituents on the aryl groups can create a specific chiral environment around the nickel center, which in turn directs the mode of monomer insertion and cyclization. A nickel complex bearing a ligand with 2,6-dicyclohexylphenyl groups at the imine nitrogen has been shown to produce a polymer with a different structure compared to a catalyst with less bulky substituents. researchgate.net This highlights the principle that by rationally designing the ligand architecture, it is possible to control the microstructure of the resulting polymer. acs.org The interplay between the ligand framework and the nickel center is a critical factor in achieving high levels of stereocontrol during polymerization. researchgate.net

The cyclopolymerization of this compound is governed by both kinetic and thermodynamic factors. The relative rates of the competing 1,2- and 2,1-insertion pathways determine the kinetic product distribution, i.e., the ratio of six- to five-membered rings in the polymer chain under non-equilibrium conditions. The stability of the resulting cyclic structures represents the thermodynamic aspect.

Palladium-Catalyzed Cyclopolymerization of this compound

Palladium complexes, particularly those with diimine ligands, are also effective catalysts for the cyclopolymerization of non-conjugated dienes. researchgate.net In the context of this compound, palladium catalysis offers an alternative route to poly(this compound) with potentially different stereochemical outcomes compared to nickel catalysis.

Research has shown that palladium-diimine complexes can catalyze the cyclopolymerization of substituted 1,6-dienes to yield polymers that exclusively contain trans-1,2-cyclopentane groups in the repeating unit. researchgate.net This is consistent with the general tendency of palladium complexes to favor 2,1-insertion of α-olefins. researchgate.net When applied to this compound, a palladium catalyst system, in contrast to certain nickel systems that yield six-membered rings, would be expected to produce a polymer composed of five-membered rings. The polymer obtained through palladium-catalyzed cyclopolymerization of this compound was found to be less thermally stable than the polymer containing cis-fused six-membered rings produced by a specific nickel catalyst. researchgate.net The general mechanism for palladium-catalyzed cross-coupling reactions often involves an oxidative addition-transmetalation-reductive elimination sequence, and similar elementary steps are likely involved in the polymerization process. uwindsor.ca

Other Transition Metal-Catalyzed Polymerization Approaches

Beyond traditional Ziegler-Natta systems, the polymerization of this compound can be initiated by other transition metal catalysts, offering unique control over the resulting polymer structure. acs.orgresearchgate.netacs.org Nickel- and palladium-diimine complexes, for instance, have been effectively used in the cyclopolymerization of this compound. acs.orgresearchgate.net

These late transition metal complexes can promote stereoselective formation of either five- or six-membered rings within the polymer backbone, depending on the specific catalyst and reaction conditions. acs.orgresearchgate.net For example, a nickel-diimine complex with 2,6-diisopropylphenyl groups on the coordinating nitrogen, when activated by modified methylaluminoxane (MMAO), yields a polymer with cis-1,3-cyclohexanediyl groups. researchgate.net In contrast, palladium-diimine complexes tend to produce polymers containing trans-1,2-cyclopentane rings. researchgate.net The formation of five-membered rings with late transition metal catalysts is often attributed to the facile 2,1-insertion of α-olefins. researchgate.net

Acyclic diene metathesis (ADMET) polymerization is another powerful technique for synthesizing polymers from diene monomers, including derivatives of this compound. mdpi.comresearchgate.netscirp.org This method, often employing ruthenium-carbene catalysts, allows for the creation of defect-free conjugated polymers with well-defined structures. mdpi.comscirp.org The effectiveness of ADMET polymerization is highly dependent on the choice of catalyst. For the polymerization of 2,7-divinyl-9,9-dialkylfluorenes, certain ruthenium catalysts like RuCl2(CHPh)(IMesH2)(PCy3) and RuCl2(CH-2-OiPr-C6H4)(IMesH2) have proven effective in producing high molecular weight polymers, whereas others result in only low molecular weight oligomers. mdpi.com A key advantage of ADMET is the production of polymers with exclusively trans olefinic double bonds and vinyl end groups, which is a notable difference from polymers synthesized via precursor methods. scirp.org

Copolymerization Strategies Incorporating this compound Units

The unique properties of the this compound monomer can be imparted to other polymers through copolymerization. This approach allows for the development of materials with tailored characteristics by combining the fluorene (B118485) unit with other monomeric building blocks. researchgate.netpatsnap.com

Copolymerization of this compound (DAF) with common olefins like ethylene (B1197577) and propylene (B89431) has been successfully achieved using zirconocene (B1252598) catalysts activated with methylaluminoxane (MAO). researchgate.net The structure of the zirconocene catalyst plays a significant role in the reactivity and the resulting copolymer structure. researchgate.net Bridged zirconocene catalysts, particularly those designed for syndiospecific polymerization, demonstrate higher reactivity for incorporating DAF compared to non-bridged catalysts. researchgate.net

During copolymerization, DAF can be incorporated into the polymer chain through two primary mechanisms: 1,2-insertion and cyclization insertion. researchgate.net The selectivity towards cyclization is influenced by the olefin comonomer. For instance, the copolymerization of DAF with propylene shows a higher cyclization selectivity than with ethylene. researchgate.net This integration of fluorenyl groups into polyethylene (B3416737) and polypropylene (B1209903) chains can introduce valuable optical properties, such as UV-vis absorption and photoluminescence, to these commodity plastics. researchgate.net

The allyl groups of this compound serve as reactive sites for creating cross-linked polymer networks. patsnap.comibm.com This feature is particularly useful in the development of robust materials for applications such as organic semiconductor devices. patsnap.com Cross-linkable fluorene-based polymers can be synthesized by copolymerizing a monomer containing the this compound unit with other fluorene derivatives. patsnap.com

For example, a cross-linkable polymer can be prepared via Suzuki coupling polymerization of 2,7-dibromo-9,9-diallylfluorene, 2,7-dibromo-9,9-dioctylfluorene, and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. patsnap.com The resulting polymer contains allyl groups that can be cross-linked through photo-initiation, for instance, by exposure to ultraviolet light. patsnap.com This cross-linking enhances the stability of the polymer films. patsnap.comspecialchem.comrsc.org The molar ratio of the cross-linkable diallylfluorene unit in the polymer can be adjusted to control the degree of cross-linking and, consequently, the final properties of the material. patsnap.com The introduction of vinyl end-groups through nickel(0)-mediated polymerization also provides a route to cross-linkable oligomers and polymers that can be cured thermally. ibm.com

Advanced Polymer Characterization Methodologies (beyond basic identification)

Beyond fundamental identification, a deeper understanding of polymers derived from this compound requires advanced characterization techniques to elucidate their molecular weight distribution and microstructural details.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution (MWD) of polymers derived from this compound. researchgate.netlcms.cztosohbioscience.com This method separates polymer molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). researchgate.netlcms.cz

The PDI is a measure of the breadth of the molecular weight distribution. For polymers synthesized via living polymerization mechanisms, the PDI is typically narrow, approaching 1.0. In contrast, step-growth polymerizations, such as ADMET, theoretically yield a PDI of around 2.0. mdpi.comscirp.org

For instance, the cyclopolymerization of this compound using a Ni-diimine catalyst and MMAO as a cocatalyst can produce polymers with Mn values ranging from 5,300 to 16,800 g/mol and PDI values between 1.30 and 2.01, depending on the reaction conditions. researchgate.netfigshare.com In ADMET polymerization of related divinylfluorene monomers, high molecular weight polymers have been achieved, and the MWD is typically unimodal. mdpi.comscirp.org

Table 1: Molecular Weight Data for Poly(this compound) Synthesized with a Ni-diimine/MMAO Catalyst System researchgate.netfigshare.com

| Run | [Al]/[Ni] Ratio | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |

| 1 | 300 | 0 | 51 | 6,100 | 1.36 |

| 2 | 300 | r.t. | 17 | 10,200 | 1.84 |

| 3 | 50 | 0 | 39 | 16,800 | 1.70 |

| 4 | 300 | 0 | 33 | 5,300 | 1.30 |

| 5 | 300 | -10 | 34 | 13,600 | 1.60 |

Data sourced from supporting information of cyclopolymerization studies. figshare.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of polymers derived from this compound. Both ¹H and ¹³C NMR provide insights into the polymer's chemical structure, cyclization completeness, and stereoregularity. researchgate.netnih.govwhiterose.ac.ukresearchgate.net

In the cyclopolymerization of this compound, the absence of signals in the δ 3-6 ppm range of the ¹H NMR spectrum confirms that the polymerization proceeds via a cyclization mechanism, with nearly complete consumption of the allyl double bonds. researchgate.net

¹³C NMR is particularly powerful for determining the structure of the cyclic units and the stereochemistry of the polymer chain. researchgate.net For example, polymers of this compound prepared with a specific Ni-diimine catalyst exhibit ¹³C NMR spectra consistent with the formation of cis-1,3-cyclohexanediyl groups. researchgate.net In contrast, when a different Ni catalyst or a Pd catalyst is used, the spectra indicate the formation of trans-1,2-cyclopentanediyl groups. researchgate.net The appearance of nearly single peaks for the carbon signals of the cyclopentane (B165970) ring in some cases suggests a high degree of tacticity in the polymer. researchgate.net Variable-temperature NMR studies can also be employed to analyze conformational changes in the polymer chains in solution. nih.gov

Materials Science Applications of 9,9 Diallylfluorene Derived Polymers

Organic Electronic and Optoelectronic Devices

Polymers derived from 9,9-diallylfluorene have shown significant promise in the field of organic electronics, particularly in the development of light-emitting diodes and other optoelectronic components. The specific properties of the fluorene (B118485) unit, combined with the processability afforded by the diallyl substituents, are central to their performance.

Poly(this compound) as an Active Layer in OLEDs

Poly(this compound) (PAF) has been successfully synthesized and utilized as the emissive material in organic light-emitting devices (OLEDs). ingentaconnect.com In solution, PAF exhibits a deep blue fluorescence, but this emission is subject to change in the solid state and under electrical excitation due to molecular interactions. ingentaconnect.com When incorporated as the active layer in an OLED, PAF-based devices have been shown to produce a distinct single green emission. ingentaconnect.compku.edu.cn

An exemplary OLED device was constructed with the structure ITO/PEDOT:PSS/PAF/LiF/Al. ingentaconnect.com In this configuration, the PAF layer is responsible for light generation upon charge recombination. The electroluminescence (EL) spectrum of such a device shows a characteristic green light with an emission peak centered at 532 nm. ingentaconnect.com This is in contrast to its photoluminescence (PL) in the solid film state, which is typically in the blue region of the spectrum. ingentaconnect.com The introduction of this compound units into copolymers has also been explored as a strategy to achieve green emission in OLEDs. researchgate.net

| State/Device | Emission Type | Peak Wavelength (nm) | Observed Color |

|---|---|---|---|

| In Solution | Photoluminescence (PL) | 403 | Deep Blue |

| Solid Film | Photoluminescence (PL) | 456 | Blue |

| OLED Device | Electroluminescence (EL) | 532 | Green |

Data sourced from Xiao et al., 2011. ingentaconnect.com

Investigation of Inter-chain Aggregation Phenomena in Polymer Films

The shift from blue photoluminescence to green electroluminescence in PAF-based devices is attributed to the formation of inter-chain aggregates. ingentaconnect.com In the solid film, polymer chains are in close enough proximity to interact, leading to the formation of aggregate states that have different electronic properties and lower energy gaps compared to individual chains. These aggregates act as traps for excitons, resulting in emission at longer wavelengths (a red-shift).

The formation of these aggregates can be influenced by processing conditions. For instance, thermal annealing of a PAF film causes its photoluminescence to red-shift; the original blue emission peak decreases while a new green emission peak grows. ingentaconnect.com This change occurs without altering the chemical structure of the polymer, as confirmed by Fourier transform infrared (FT-IR) spectroscopy. ingentaconnect.com The presence of these aggregate domains has been further confirmed through surface morphology studies using atomic force microscopy (AFM), which reveals the physical evidence of the inter-chain structures. ingentaconnect.compku.edu.cn

Role of Fluorene Moiety in Charge Transport and Exciton (B1674681) Dynamics (in conjugated polymers)

The fluorene moiety is a cornerstone for many blue-emitting conjugated polymers due to its high luminescence efficiency and excellent electronic properties. researchgate.net The rigid, planar structure of the fluorene unit facilitates π-electron delocalization along the polymer backbone, which is crucial for efficient charge transport. uni-frankfurt.de The fundamental processes in a polymer-based OLED involve charge carrier injection from the electrodes, transport through the organic layer, and the formation and radiative decay of excitons. uni-frankfurt.de In polyfluorenes, electrons are often the majority charge carriers. uni-frankfurt.de

The performance of polyfluorene-based devices is deeply connected to the polymer's microstructure and the dynamics of its excited states (excitons). rsc.org Polyfluorenes can exist in different conformational phases, such as a disordered "glassy" phase (α-phase) and a more ordered, planar β-phase. ox.ac.uk The β-phase is characterized by a more planar backbone conformation, which enhances conjugation and leads to a lower energy gap. capes.gov.br

Key aspects of exciton dynamics in polyfluorenes include:

Charge Injection and Transport: The presence of ordered domains like the β-phase can significantly influence charge transport. Studies suggest that electrochemical charge injection occurs predominantly in the more ordered β-phase regions. rsc.org

Exciton Delocalization: The coherence length of a singlet exciton, which describes the extent of its delocalization, is affected by the polymer phase. In one study, excitons were found to delocalize over approximately 20 repeat units in the amorphous α-phase but only over 14 units in the more crystalline β-phase. rsc.org

Energy Transfer: In films containing both phases, energy is efficiently transferred from the higher-energy glassy phase to the lower-energy β-phase chain segments. ox.ac.uk This energy transfer is driven by exciton diffusion within the glassy phase and occurs on a sub-picosecond timescale. ox.ac.uk

Understanding these dynamics is critical for optimizing device performance; for light-emitting devices, exciton diffusion is ideally minimized to prevent non-radiative quenching, whereas for photovoltaic applications, long diffusion lengths are desirable. researchgate.net

Advanced Polymer Architectures for Functional Materials

The diallyl functionality at the C-9 position of this compound serves as a reactive handle for creating more complex and robust polymer architectures, such as cross-linked films and controlled supramolecular assemblies.

Cross-Linked Polymer Films from this compound Derivatives

The allyl groups on the this compound monomer unit provide a convenient route to produce cross-linked polymer networks. This cross-linking can be initiated by ultraviolet (UV) light, converting a processable thermoplastic material into a more robust and stable thermoset film. patsnap.comnih.gov The process involves the generation of highly reactive free radicals upon photo-initiation, which then react with the allyl groups to form covalent bonds between polymer chains. frontiersin.org

This technology allows for the creation of stable, insoluble polymer films, which is highly advantageous for fabricating multilayer electronic devices where subsequent solution-processing steps could otherwise dissolve previously deposited layers. yok.gov.tr The fluorene polymer containing the diallyl cross-linkable unit can be a homopolymer or a copolymer where the molar ratio of the cross-linkable unit is adjustable. patsnap.com Furthermore, a fluorene homopolymer with these allyl groups can be blended with another polymer semiconductor, acting as a cross-linking agent to form an interpenetrating network upon photo-initiation. patsnap.com This method is noted for its simplicity and high cross-linking speed without negatively impacting the primary luminous properties of the materials. patsnap.com

Supramolecular Assembly in Polyfluorene Systems (as related to diallylfluorene derivatives)

Supramolecular assembly, where molecules organize into well-defined structures through non-covalent interactions, is a powerful tool for controlling the morphology and properties of functional materials. rsc.org In polyfluorene systems, interactions like π-π stacking between the aromatic backbones and hydrogen bonding are key driving forces for self-assembly. rsc.orgntu.edu.tw These interactions can lead to the formation of ordered structures such as anisotropic fibrous networks in liquid crystal gels or organogels. rsc.orgntu.edu.twacs.org

Computational and Theoretical Investigations of 9,9 Diallylfluorene and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 9,9-diallylfluorene, these calculations would reveal key structural parameters and electronic properties that govern its behavior.

Molecular Geometry: The geometry of this compound is expected to be characterized by a planar fluorene (B118485) backbone with the two allyl groups attached to the sp3-hybridized C9 carbon. The bond angles and lengths of the fluorene moiety would be similar to those of the parent fluorene molecule. However, the presence of the two allyl groups at the C9 position would create a tetrahedral geometry around this carbon. The orientation of the allyl groups is of particular interest, as their rotation can lead to different conformers with varying steric hindrance and potential for intermolecular interactions.

Electronic Structure: The electronic structure of this compound is largely dictated by the π-conjugated system of the fluorene core. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic and optical properties. The HOMO is typically delocalized over the fluorene backbone, while the LUMO is also centered on the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission spectra, as well as its chemical reactivity. The allyl groups, being non-conjugated with the fluorene π-system, are expected to have a minimal direct effect on the HOMO-LUMO gap. However, they can influence the electronic properties indirectly through steric effects that may alter the planarity of the fluorene system in polymers.

Below is a table summarizing typical calculated electronic properties for a fluorene monomer, which can serve as a baseline for understanding this compound.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -5.8 to -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.1 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 to 4.1 eV | Determines the electronic absorption and emission properties. |

| Dipole Moment | 0.5 to 1.5 D | Influences solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for studying the reactivity of molecules and elucidating reaction mechanisms. For this compound, DFT can be used to investigate the reactivity of the allyl groups and predict the most likely pathways for its reactions, particularly polymerization.

The reactivity of the diallyl functionality is of primary interest. The double bonds in the allyl groups are susceptible to electrophilic attack and are the sites for radical addition, which is the key step in radical polymerization. DFT calculations can be used to determine the activation energies for various reaction pathways, providing insight into the feasibility and selectivity of different reactions.

One of the key aspects of diallyl monomer reactivity is the competition between propagation and intramolecular cyclization during polymerization. DFT studies on various diallyl monomers have shown that the regioselectivity of the cyclization (formation of five- or six-membered rings) can be predicted by calculating the activation energies of the competing pathways. nih.gov The dual descriptor, a DFT-based reactivity index, has been shown to be effective in predicting the experimental trends, highlighting the importance of stereoelectronic effects. nih.gov

The table below presents a hypothetical comparison of activation energies for key reaction steps in the radical polymerization of a diallyl monomer, based on findings for similar systems.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Implication |

| Intermolecular Propagation | 8 - 12 | Formation of a linear polymer chain. |

| Intramolecular Cyclization (5-membered ring) | 5 - 8 | Favored pathway leading to cyclopolymerization. |

| Intramolecular Cyclization (6-membered ring) | 7 - 10 | Less favored cyclization pathway. |

| Chain Transfer (H-abstraction from allyl group) | 10 - 15 | A competing reaction that can limit polymer molecular weight. |

These values suggest that intramolecular cyclization to form a five-membered ring is a kinetically favored process in the radical polymerization of diallyl monomers.

Modeling of Polymerization Processes and Stereochemical Outcomes

The polymerization of this compound is expected to proceed via a cyclopolymerization mechanism, a characteristic reaction of diallyl monomers. nih.govresearchgate.net In this process, the intermolecular propagation of the first vinyl group is followed by an intramolecular cyclization involving the second vinyl group, leading to the formation of a polymer with cyclic repeating units in the backbone.

Computational modeling can provide detailed insights into this process. DFT calculations can be used to model the transition states for the propagation and cyclization steps, allowing for the determination of the preferred stereochemical outcome. nih.gov For the cyclopolymerization of diallyl monomers, the formation of either five- or six-membered rings is possible. Computational studies on similar monomers have shown that the formation of five-membered rings is often thermodynamically and kinetically favored. e3s-conferences.org

The stereochemistry of the resulting polymer, including the tacticity (the relative stereochemistry of adjacent chiral centers), can also be investigated through computational modeling. The orientation of the monomer units as they add to the growing polymer chain can be influenced by steric and electronic factors, which can be quantified using computational methods.

The table below summarizes the expected outcomes of the polymerization of this compound based on computational studies of analogous diallyl monomers.

| Polymerization Aspect | Predicted Outcome | Computational Basis |

| Predominant Mechanism | Radical Cyclopolymerization | DFT calculations of reaction pathways showing lower activation energy for cyclization. nih.gov |

| Ring Structure in Backbone | Predominantly 5-membered rings | Lower calculated activation energies for 5-exo-trig cyclization compared to 6-endo-trig. nih.gov |

| Stereochemistry | Atactic or syndiotactic-rich | Modeling of monomer addition to the growing polymer chain, considering steric hindrance. |

| Molecular Weight | Moderate | Potential for chain transfer reactions (H-abstraction from the allyl group) can limit chain growth. researchgate.net |

Analysis of Intermolecular Interactions and Aggregation Phenomena (in polymers)

In polymers of fluorene derivatives, π-π stacking between the aromatic backbones is a significant intermolecular interaction. This stacking can lead to the formation of aggregates, which can have a profound effect on the photophysical properties of the material, often leading to red-shifted absorption and emission spectra. mdpi.com

The pendant groups at the C9 position play a crucial role in modulating these intermolecular interactions. In the case of poly(this compound), the cyclic units formed during cyclopolymerization would be part of the polymer backbone. The fluorene units would be attached as pendant groups to this backbone. The steric bulk of the fluorene units would likely influence the packing of the polymer chains.

Computational methods, such as molecular dynamics (MD) simulations and DFT calculations on oligomeric models, can be used to study the nature and strength of these intermolecular interactions. These simulations can predict how polymer chains pack in the solid state and identify the most stable aggregate structures.

The table below outlines the types of intermolecular interactions expected in polymers of this compound and their potential impact.

| Type of Interaction | Description | Predicted Effect on Polymer Properties |

| π-π Stacking | Attraction between the aromatic rings of adjacent fluorene units. | Influences charge transport and photophysical properties; can lead to aggregation-induced emission quenching or shifting. mdpi.com |

| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall cohesion of the polymer matrix. |

| CH-π Interactions | Interactions between C-H bonds and the π-electron clouds of the fluorene rings. | Can influence the conformation and packing of polymer chains. mdpi.com |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for 9,9-Diallylfluorene Transformations

The transformation of this compound, particularly through olefin metathesis and cyclopolymerization, has been successfully demonstrated using established catalysts like the Grubbs catalyst and various nickel complexes. utc.eduresearchgate.net However, the future of this compound chemistry lies in the development of more sophisticated and efficient catalytic systems to control reaction pathways and product structures with higher precision.

Future research will likely focus on several key areas:

Stereoselective Catalysis: While current nickel-based systems can promote cyclopolymerization, achieving a high degree of tacticity control (e.g., threo-diisotactic vs. threo-disyndiotactic structures) remains a challenge. researchgate.net The design of novel catalysts with specific ligand architectures will be crucial for steering the polymerization to yield polymers with precisely defined stereochemistry, which in turn dictates their material properties.

Switchable Catalysis: Developing catalytic systems that can be "switched" between different reaction pathways (e.g., ring-closing metathesis, cyclopolymerization, or cross-metathesis) by an external stimulus (like light or an additive) would offer unprecedented control over the synthesis of complex fluorene-based architectures from a single monomer.

Bimetallic and Multimetallic Catalysts: Inspired by advances in catalysis for other reactions, such as CO2 hydrogenation, the use of bimetallic or even high-entropy alloy (HEA) nanoparticle catalysts could introduce synergistic effects. nih.govcjcatal.com These systems offer multiple active sites and can modulate electronic structures, potentially leading to enhanced activity, selectivity, and stability in the transformation of this compound. nih.gov

Photocatalysis: Exploring photocatalytic routes for transforming the allyl groups of this compound represents a green and sustainable approach. This could involve using photosensitizers to initiate radical-based polymerizations or other transformations under mild conditions, reducing the reliance on heavy metal catalysts and harsh reaction conditions. cjcatal.com

A comparison of existing and potential future catalytic approaches is summarized in the table below.

| Catalyst Type | Current Application/Example | Potential Future Development | Key Advantage of Future System |

| Grubbs Catalyst (Ru-based) | Ring-closing metathesis to form spiro[3-cyclopentene-1,9'-[9H]fluorene]. utc.edu | Development of recyclable or water-soluble Grubbs-type catalysts. | Improved sustainability and cost-effectiveness. |

| Nickel Complexes | Cyclopolymerization to form polymers with five- or six-membered rings. researchgate.net | Ligand design for high stereoselectivity (isotactic/syndiotactic control). | Precise control over polymer microstructure and properties. |

| Bimetallic/Multimetallic Oxides | Not yet applied to this compound; used in CO2 hydrogenation. cjcatal.com | Application in oxidative or reductive transformations of the allyl groups. | Enhanced catalytic performance and stability through synergistic effects. cjcatal.com |

| Photocatalysts | Not yet applied to this compound; used in CO2 reduction. cjcatal.com | Light-induced polymerization or functionalization. | Green chemistry approach, using light as a traceless reagent. |

Exploration of this compound in Supramolecular Chemistry Beyond Polymer Aggregates

Supramolecular chemistry, which focuses on the chemistry of systems held together by non-covalent interactions, offers a fertile ground for the application of this compound beyond simple polymer formation. wikipedia.org The rigid, bulky fluorene (B118485) core combined with the flexible, reactive allyl groups makes it an ideal candidate for constructing complex, functional supramolecular assemblies.

Emerging research directions include:

Host-Guest Chemistry: The fluorene unit can be incorporated into larger macrocyclic hosts or act as a guest itself. The allyl groups can be functionalized to introduce specific recognition sites (e.g., hydrogen-bonding motifs or charged groups), enabling the selective binding of small molecules or ions. csic.es This could lead to the development of new sensors or transport agents.

Molecular Self-Assembly: The principles of molecular self-assembly can be used to guide this compound derivatives into forming discrete, well-defined nanostructures like cages, capsules, or helicates. csic.es These organized systems, held together by forces like π-π stacking of the fluorene cores and van der Waals forces, could find applications in nanotechnology and materials science. wikipedia.org

Mechanically Interlocked Molecules: The allyl groups can serve as reactive sites for "capping" the ends of linear molecules threaded through macrocycles, leading to the formation of rotaxanes and catenanes. wikipedia.org These mechanically interlocked architectures, incorporating the luminescent fluorene core, could be designed as molecular switches or components of molecular machines.

Dynamic Covalent Chemistry: The reversible nature of certain chemical reactions can be exploited to create dynamic combinatorial libraries from this compound derivatives. csic.es The system could adapt its constitution in response to an external stimulus, leading to materials with responsive or self-healing properties.

Integration of this compound into Hybrid Materials and Nanostructures

The combination of organic molecules with inorganic components at the nanoscale creates hybrid materials with synergistic properties, merging the functionalities of both constituents. mdpi.comnih.gov this compound is an excellent organic building block for such materials due to its processability, electronic properties, and reactive handles (allyl groups).

Future research is expected to focus on:

Organic-Inorganic Nanocomposites: Polymers derived from this compound can be used as matrices for dispersing inorganic nanoparticles (e.g., metal oxides like ZnO or Fe3O4, or quantum dots). mdpi.com The challenge lies in achieving uniform dispersion and strong interfacial adhesion. The allyl groups can be used to covalently anchor the polymer matrix to the surface-modified nanoparticles, preventing agglomeration and improving the mechanical and optical properties of the final composite material. mdpi.com

Functionalized Nanoparticle Surfaces: this compound itself or its derivatives can be directly grafted onto the surface of inorganic nanoparticles. researchgate.net This surface functionalization can impart new properties to the nanoparticles, such as enhanced dispersibility in organic solvents or the introduction of a fluorescent label for imaging applications.

Templated Synthesis of Nanostructures: The self-assembly of this compound derivatives can be used to template the growth of inorganic materials. For example, a self-assembled organic structure could act as a scaffold for the sol-gel synthesis of silica (B1680970), resulting in highly ordered hybrid nanostructures with controlled morphology. researchgate.net

Hybrid Perovskite and MOF Systems: A more ambitious direction is the incorporation of functionalized this compound derivatives as organic ligands in the synthesis of metal-organic frameworks (MOFs) or as the organic cation component in hybrid perovskites. This could lead to new materials with tailored electronic, optical, and gas sorption properties. uct.ac.za

| Hybrid Material Type | Role of this compound | Potential Application |

| Polymer Nanocomposite | Forms the polymer matrix hosting inorganic nanoparticles. mdpi.com | High-refractive-index coatings, mechanically reinforced plastics. |

| Surface-Functionalized Nanoparticles | Covalently attached to the nanoparticle surface as a functional ligand. researchgate.net | Fluorescent probes for bio-imaging, stable colloidal dispersions. |

| Templated Nanostructures | Acts as a structure-directing agent for inorganic material growth. researchgate.net | Ordered mesoporous materials, photonic crystals. |

| Metal-Organic Frameworks (MOFs) | Serves as a functional organic linker. uct.ac.za | Gas storage, selective catalysis, chemical sensing. |

Advanced Spectroscopic Characterization Techniques for Unraveling Complex Structures and Dynamics

A deep understanding of the structure-property relationships in materials derived from this compound requires sophisticated characterization techniques. arxiv.org While standard techniques like NMR and FTIR are essential, future research will increasingly rely on advanced spectroscopic methods to probe complex three-dimensional structures and dynamic processes. uct.ac.zaresearchgate.net

Key techniques and their future applications include:

Solid-State NMR (ssNMR): For insoluble polymers and hybrid materials derived from this compound, ssNMR is invaluable. Advanced multi-dimensional ssNMR experiments can elucidate polymer chain packing, domain sizes in nanocomposites, and host-guest interactions in supramolecular systems. uct.ac.za

Advanced Raman and Infrared Spectroscopy: Techniques like polarized Raman spectroscopy can reveal the anisotropic alignment of fluorene units in stretched polymer films or self-assembled structures. osti.gov Two-dimensional correlation spectroscopy (2D-COS) can be used to study the dynamics of polymerization or the response of a material to external stimuli by highlighting subtle changes in vibrational modes.

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy (TEM), EELS provides chemical information with high spatial resolution. arxiv.org This is particularly useful for analyzing hybrid materials, allowing researchers to map the distribution of organic (fluorene-based) and inorganic components at the nanoscale. arxiv.org

Time-Resolved Spectroscopy: To understand the photophysical processes in fluorescent materials based on this compound, time-resolved fluorescence and transient absorption spectroscopy are critical. These techniques can measure fluorescence lifetimes, identify transient species, and unravel the dynamics of energy transfer or charge separation in hybrid systems.

These advanced methods will be indispensable for providing the detailed structural and dynamic insights needed to guide the rational design of the next generation of materials based on this compound. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。